molecular formula C8H6N2O2 B026865 1H-Indazole-3-carboxylic acid CAS No. 4498-67-3

1H-Indazole-3-carboxylic acid

Cat. No. B026865
CAS RN: 4498-67-3
M. Wt: 162.15 g/mol
InChI Key: BHXVYTQDWMQVBI-UHFFFAOYSA-N
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Patent
US05955470

Procedure details

A solution of concentrated sulfuric acid (19.1 g, 0.19 mol) in water (200 ml) prepared in a 2 litre beaker was cooled to 0° C. Isatin (14.7 g, 0.1 mol) was added to a solution of sodium hydroxide (4.1 g, 0.105 mol) in water(65 ml) at 50° C. and the dark red solution cooled to 0° C. A solution of sodium nitrite (6.9 g, 0.1 mol) in water (235 ml) at 0° C. was added and the mixture added to the rapidly stirred solution of sulfuric acid during 5 minutes. The temperature was not allowed to rise above 4° C. (controlled by the addition of ice). The yellow brown foamy mixture was stirred for a further 15 minutes before being treated with a solution of stannous chloride hydrate (54 g, 0.24 mol) in concentrated hydrochloric acid (85 ml) at 0° C. The mixture was stirred for one hour and the crude product filtered. The material was recrystallized as follows: about half of the solid was placed in a 1 litre flask and ~500 ml of water was added. The solution was heated on a hot-plate until boiling and was then filtered hot to give a dark yellow-brown precipitate and an orange-yellow solution. The solution was left to cool overnight. The recrystallizing solution was filtered to give a yellow solid and a pale yellow filtrate. The solid was put in the oven to dry. The process was repeated with the other half of the crude product and the two mother liquors were pooled together as were the solid products. The dark yellow-brown substance filtered off during recrystallization was boiled with 150 ml of water, filtered and the resulting solution was left to recrystallize. It was then treated as above. The pooled mother liquors were concentrated to 1/3 volume and the solution allowed to crystallize. The solid thus obtained was added to the rest. On drying, 7.27 g solid yellow powder product was obtained, with an m.p. 263-264° C.
Quantity
19.1 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
14.7 g
Type
reactant
Reaction Step Two
Quantity
4.1 g
Type
reactant
Reaction Step Two
Name
Quantity
65 mL
Type
solvent
Reaction Step Two
Quantity
6.9 g
Type
reactant
Reaction Step Three
Name
Quantity
235 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
stannous chloride hydrate
Quantity
54 g
Type
reactant
Reaction Step Five
Quantity
85 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[NH:6]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:9](=O)[C:7]1=[O:8].[OH-:17].[Na+].[N:19]([O-])=O.[Na+]>O.Cl>[NH:6]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:9]([C:7]([OH:8])=[O:17])=[N:19]1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
19.1 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
14.7 g
Type
reactant
Smiles
N1C(=O)C(=O)C2=CC=CC=C12
Name
Quantity
4.1 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
65 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
6.9 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
235 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
stannous chloride hydrate
Quantity
54 g
Type
reactant
Smiles
Name
Quantity
85 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The yellow brown foamy mixture was stirred for a further 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the dark red solution cooled to 0° C
CUSTOM
Type
CUSTOM
Details
to rise above 4° C.
ADDITION
Type
ADDITION
Details
controlled by the addition of ice)
STIRRING
Type
STIRRING
Details
The mixture was stirred for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the crude product filtered
CUSTOM
Type
CUSTOM
Details
The material was recrystallized
CUSTOM
Type
CUSTOM
Details
about half of the solid was placed in a 1 litre flask
ADDITION
Type
ADDITION
Details
~500 ml of water was added
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated on a hot-plate
FILTRATION
Type
FILTRATION
Details
was then filtered hot
CUSTOM
Type
CUSTOM
Details
to give a dark yellow-brown precipitate
WAIT
Type
WAIT
Details
The solution was left
TEMPERATURE
Type
TEMPERATURE
Details
to cool overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The recrystallizing solution was filtered
CUSTOM
Type
CUSTOM
Details
to give a yellow solid
CUSTOM
Type
CUSTOM
Details
to dry
FILTRATION
Type
FILTRATION
Details
The dark yellow-brown substance filtered off during recrystallization
FILTRATION
Type
FILTRATION
Details
filtered
WAIT
Type
WAIT
Details
the resulting solution was left
CUSTOM
Type
CUSTOM
Details
to recrystallize
ADDITION
Type
ADDITION
Details
It was then treated as above
CONCENTRATION
Type
CONCENTRATION
Details
The pooled mother liquors were concentrated to 1/3 volume
CUSTOM
Type
CUSTOM
Details
to crystallize
CUSTOM
Type
CUSTOM
Details
The solid thus obtained
ADDITION
Type
ADDITION
Details
was added to the rest
CUSTOM
Type
CUSTOM
Details
On drying

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
N1N=C(C2=CC=CC=C12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.27 g
YIELD: CALCULATEDPERCENTYIELD 44.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.